K-604

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H30N6OS3 |

|---|---|

Molekulargewicht |

502.7 g/mol |

IUPAC-Name |

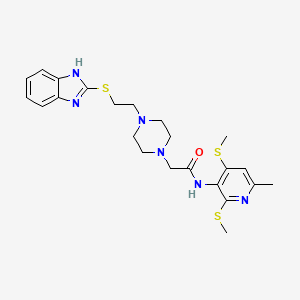

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |

InChI-Schlüssel |

VGGMTOYKEDKFLN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |

Synonyme |

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |

Herkunft des Produkts |

United States |

Foundational & Exploratory

K-604: A Selective ACAT-1 Inhibitor for Alzheimer's Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Emerging research has implicated dysregulation of cholesterol metabolism in the brain as a key contributor to AD pathogenesis. Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol, has been identified as a promising therapeutic target. K-604 is a potent and selective small molecule inhibitor of ACAT-1, demonstrating potential disease-modifying effects in preclinical models of Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: ACAT-1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of ACAT-1.[2][4] ACAT-1 is the predominant isoenzyme in the brain and its inhibition by this compound has been shown to confer several neuroprotective benefits.[1] By blocking the esterification of cholesterol, this compound is thought to increase the pool of free cholesterol available for other cellular processes, leading to a cascade of downstream effects that are beneficial in the context of Alzheimer's disease.

The principal downstream effects of ACAT-1 inhibition by this compound include:

-

Enhancement of Autophagy: this compound treatment has been demonstrated to increase the ratio of LC3-II to LC3-I, a key marker of autophagosome formation, in neuronal cells.[4] This enhancement of autophagy is crucial for the clearance of aggregated proteins, including Aβ and tau.

-

Promotion of Amyloid-Beta (Aβ) Clearance: By stimulating autophagy, this compound facilitates the degradation of Aβ peptides, a central pathological hallmark of AD.[1]

-

Reduction of Tau Pathology: this compound has been shown to decrease the levels of both wild-type and mutant P301L-tau in neuronal cell models.[4]

-

Suppression of Neuronal Cell Death: Inhibition of ACAT-1 has been linked to the suppression of 24(S)-hydroxycholesterol (24S-OHC)-induced neuronal cell death.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 for human ACAT-1 | 0.45 µM | Recombinant human ACAT-1 | [4] |

| IC50 for human ACAT-2 | 102.85 µM | Recombinant human ACAT-2 | [4] |

| IC50 for foaming of J774 macrophages | 0.026 µM | J774 macrophages | [4] |

| IC50 for cholesterol esterification | 0.068 µM | Monocyte-derived macrophages | [4] |

Table 2: Pharmacokinetic Properties of this compound in Mice (Single Oral Administration)

| Parameter | Value | Tissue | Reference |

| Cmax | 6.2 ng/mL | Plasma | [3] |

| Tmax | 15 min | Plasma | [3] |

| Cmax | 0.8 ng/g | Cerebrum | [3] |

| Tmax | 15 min | Cerebrum | [3] |

| Cmax | 0.7 ng/g | Cerebellum | [3] |

| Tmax | 15 min | Cerebellum | [3] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Core mechanism of this compound action in Alzheimer's disease.

Caption: Generalized workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

ACAT-1 and ACAT-2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory potency and selectivity of this compound against human ACAT-1 and ACAT-2.

-

Methodology:

-

Enzyme Source: Recombinant human ACAT-1 and ACAT-2 enzymes are expressed and purified from a suitable expression system (e.g., insect cells).

-

Assay Buffer: A suitable buffer containing essential components like bovine serum albumin and dithiothreitol is prepared.

-

Substrate: [1-14C]oleoyl-CoA is used as the radiolabeled substrate.

-

Procedure:

-

The recombinant enzyme is pre-incubated with varying concentrations of this compound or vehicle control.

-

The reaction is initiated by the addition of [1-14C]oleoyl-CoA.

-

The reaction mixture is incubated at 37°C for a specified time.

-

The reaction is stopped by the addition of a mixture of isopropanol and heptane.

-

The formed cholesteryl [1-14C]oleate is extracted with heptane.

-

The radioactivity in the heptane layer is measured using a liquid scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

-

Cellular Autophagy Assay (LC3-II/LC3-I Ratio)

-

Objective: To assess the effect of this compound on autophagy induction in neuronal cells.

-

Methodology:

-

Cell Line: Neuro2a (N2a) mouse neuroblastoma cells are commonly used.

-

Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM and 1 µM) or vehicle control for a specified duration (e.g., 24 hours).

-

Protein Extraction: After treatment, cells are lysed in a suitable lysis buffer containing protease inhibitors.

-

Western Blotting:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities for LC3-I and LC3-II are quantified, and the ratio of LC3-II to LC3-I is calculated to assess autophagosome formation.

-

In Vivo Pharmacokinetic Study in Mice

-

Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice.

-

Methodology:

-

Animals: Male mice (e.g., C57BL/6) are used.

-

Drug Administration: this compound is administered as a single oral gavage at a specific dose (e.g., 6 mg/kg).

-

Sample Collection: Blood and brain tissue (cerebrum and cerebellum) are collected at various time points post-administration (e.g., 15, 30, 60, 120 minutes).

-

Sample Processing:

-

Blood is processed to obtain plasma.

-

Brain tissues are homogenized.

-

-

Bioanalysis:

-

This compound concentrations in plasma and brain homogenates are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

A deuterated internal standard of this compound is used for quantification.

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to reach maximum concentration) are calculated from the concentration-time profiles.

-

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel mechanism of action centered on the inhibition of ACAT-1. Preclinical data strongly suggest that by modulating cholesterol metabolism, this compound can enhance the cellular machinery responsible for clearing pathogenic proteins, thereby addressing the core pathologies of Aβ plaques and tau tangles. The quantitative data on its potent and selective inhibition of ACAT-1, coupled with its ability to induce autophagy and reduce AD-related pathology in cellular and animal models, provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and validation of this compound and other ACAT-1 inhibitors as a potential new class of disease-modifying therapies for Alzheimer's disease. Further research, particularly long-term efficacy and safety studies in more advanced preclinical models, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Acyl-CoA:cholesterol acyltransferase 1 blockage enhances autophagy in the neurons of triple transgenic Alzheimer’s disease mouse and reduces human P301L-tau content at the pre-symptomatic stage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance | Journal of Neuroscience [jneurosci.org]

- 4. Inhibition of Acyl‐CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low‐density lipoprotein receptor 1 (LRP1)‐dependent phagocytosis of amyloid beta protein in microglia - PMC [pmc.ncbi.nlm.nih.gov]

K-604 and the ACAT-1 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), also known as sterol O-acyltransferase 1 (SOAT1), is a pivotal intracellular enzyme that regulates the storage of cellular cholesterol by catalyzing the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA.[1][2] Dysregulation of ACAT-1 activity is implicated in the pathophysiology of several diseases, including atherosclerosis, Alzheimer's disease (AD), and various cancers.[1][3][4] This has positioned ACAT-1 as a compelling therapeutic target. K-604 is a potent and highly selective small molecule inhibitor of ACAT-1, demonstrating significant promise in preclinical research.[5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, the downstream effects of ACAT-1 inhibition, and detailed experimental protocols for its characterization.

Introduction to ACAT-1

ACAT-1 is a multi-transmembrane protein located in the endoplasmic reticulum (ER).[7] It plays a crucial role in maintaining cellular cholesterol homeostasis by preventing the accumulation of excess free cholesterol, which can be toxic to cells.[1] The enzyme converts free cholesterol into inert cholesteryl esters, which are then stored in cytoplasmic lipid droplets.[2][8] While ubiquitously expressed, ACAT-1 is the predominant isoform in macrophages, adrenal glands, and the brain.[1][9] Its involvement in processes like foam cell formation in atherosclerosis and the regulation of amyloid-beta (Aβ) peptide in Alzheimer's disease makes it a significant target for drug development.[3][6]

This compound: A Selective ACAT-1 Inhibitor

This compound is a novel, orally active small molecule that has been identified as a highly selective and potent inhibitor of ACAT-1.[5][6] Its selectivity for ACAT-1 over its isoform, ACAT-2 (primarily found in the intestine and liver), is a key characteristic that minimizes potential off-target effects.[5][6]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified across various enzymatic and cell-based assays. The data below is compiled from key preclinical studies.

| Parameter | Species/System | Value | Reference |

| IC₅₀ for ACAT-1 | Human | 0.45 µmol/L (450 nmol/L) | [5][6] |

| IC₅₀ for ACAT-2 | Human | 102.85 µmol/L | [5][6] |

| Selectivity Ratio (ACAT-2/ACAT-1) | Human | ~229-fold | [5][6] |

| Kᵢ (competitive inhibition) | - | 0.378 µmol/L (378 nmol/L) | [5][6] |

| IC₅₀ for Cholesterol Esterification | Human Monocyte-Derived Macrophages | 68.0 nmol/L | [5][6] |

| Effective Concentration (in vitro) | Cultured Neurons and Microglial Cells | 0.5 µM | [1] |

| Effective Dose (in vivo) | Fat-fed Hamsters (atherosclerosis model) | ≥ 1 mg/kg | [5][6] |

| Effective Dose (in vivo) | ApoE-knockout Mice (atherosclerosis model) | 60 mg/kg/day | [10] |

Mechanism of Action and Signaling Pathways

Direct Enzymatic Inhibition

Kinetic analysis has demonstrated that this compound acts as a competitive inhibitor of ACAT-1 with respect to its substrate, oleoyl-coenzyme A.[5][6] This means this compound binds to the active site of the ACAT-1 enzyme, preventing the binding of oleoyl-CoA and subsequent esterification of cholesterol.

Downstream Cellular Pathways

The inhibition of ACAT-1 by this compound initiates a cascade of downstream cellular events, primarily related to lipid metabolism and cell signaling.

-

Reduced Cholesterol Esterification & Increased Efflux : The most direct consequence of this compound activity is the significant reduction in cholesteryl ester formation.[5][6] This leads to an increase in the intracellular pool of free cholesterol. To maintain homeostasis, cells respond by upregulating cholesterol efflux mechanisms. Studies have shown that this compound enhances cholesterol efflux from macrophages to acceptors like HDL₃ and apolipoprotein A-I.[5][6] This is a key anti-atherogenic effect, as it promotes the removal of excess cholesterol from foam cells in arterial walls.

-

Impact on Cancer Cell Proliferation (Akt/ERK Pathway) : In cancer models, particularly glioblastoma, ACAT-1 is highly expressed and contributes to tumor growth.[11] Inhibition of ACAT-1 by this compound has been shown to suppress the proliferation of glioblastoma cells.[11] This anti-proliferative effect is associated with the downregulation of key survival signaling pathways, including the phosphorylation (activation) of Akt and extracellular signal-regulated kinase (ERK).[11]

Detailed Experimental Protocols

The following protocols are representative methodologies for evaluating this compound's activity, based on descriptions in the cited literature.[12][13][14]

Protocol: In Vitro ACAT-1 Inhibition Assay (Mixed Micelle Method)

Objective: To determine the IC₅₀ of this compound on isolated ACAT-1 enzyme activity.

Materials:

-

Microsomes isolated from cells overexpressing human ACAT-1.

-

This compound stock solution (e.g., in DMSO).

-

Assay Buffer: 50 mM Tris, 1 mM EDTA, 1 M KCl, 2.5% CHAPS, with protease inhibitors.

-

Substrate Micelles: Prepare mixed micelles containing a defined lipid composition, including a known amount of cholesterol.

-

Radiolabeled Substrate: [¹⁴C]Oleoyl-CoA or [³H]Oleoyl-CoA.

-

Scintillation fluid and counter.

-

Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid).

Procedure:

-

Microsome Preparation: Isolate microsomes from ACAT-1 expressing cells via differential centrifugation. Determine protein concentration using a Lowry or BCA assay.

-

Inhibitor Incubation: In microcentrifuge tubes, add 50 µg of microsomal protein. Add varying concentrations of this compound (or vehicle control, e.g., DMSO). Incubate on ice for 30 minutes to allow inhibitor binding.

-

Reaction Initiation: Add the substrate micelles and mix. Initiate the enzymatic reaction by adding radiolabeled oleoyl-CoA.

-

Reaction Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding 2:1 chloroform:methanol to extract the lipids.

-

Lipid Separation: Vortex and centrifuge to separate the phases. Collect the lower organic phase.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate. Develop the plate in a suitable solvent system to separate cholesteryl esters from other lipids.

-

Quantification: Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15][16]

Protocol: Cellular Cholesterol Esterification Assay ([³H]Oleate Pulse Assay)

Objective: To measure the effect of this compound on cholesterol esterification in intact cells (e.g., human macrophages).

Materials:

-

Cultured cells (e.g., THP-1 macrophages, HMC3 microglia).

-

This compound stock solution (in DMSO).

-

Pulse Medium: Culture medium containing [³H]Oleate complexed to fatty acid-free BSA.

-

PBS (ice-cold).

-

Cell Lysis Buffer (e.g., 0.2 M NaOH).

-

TLC plates and developing solvent.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere and grow to ~90% confluency. Treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 8-24 hours).

-

Radiolabeling Pulse: Remove the treatment medium and add the pulse medium containing [³H]Oleate. Incubate at 37°C for a short period (e.g., 30-120 minutes).[12][14] During this time, the cells will take up the labeled oleate and incorporate it into newly synthesized cholesteryl esters and other lipids.

-

Wash and Lyse: Aspirate the pulse medium and wash the cells three times with ice-cold PBS to remove extracellular radiolabel. Lyse the cells directly in the wells using lysis buffer.

-

Protein Quantification: Take an aliquot of the cell lysate for protein concentration determination.

-

Lipid Extraction & Analysis: Perform lipid extraction, TLC separation, and scintillation counting on the remaining lysate as described in Protocol 5.1 (Steps 5-8).

-

Data Analysis: Normalize the radioactivity (counts per minute, CPM) of the cholesteryl ester band to the total protein content of the lysate for each sample. Calculate the percent inhibition of cholesterol esterification relative to the vehicle control and determine the IC₅₀ value.

Therapeutic Implications and Future Directions

The potent and selective inhibition of ACAT-1 by this compound has demonstrated therapeutic potential in a range of preclinical disease models:

-

Atherosclerosis: By inhibiting foam cell formation and promoting cholesterol efflux, this compound suppressed the development of fatty streak lesions in hamsters and altered plaque phenotype in apoE-knockout mice, often without affecting systemic plasma cholesterol levels.[5][6][10]

-

Neurodegenerative Diseases: ACAT-1 inhibition is a promising strategy for Alzheimer's disease.[1][3] By modulating cholesterol metabolism in the brain, this compound may help reduce the generation of amyloid-beta peptides.[1]

-

Oncology: this compound has shown anti-proliferative effects in glioblastoma cell lines, suggesting ACAT-1 is a viable target for certain aggressive cancers.[11][17]

Further research is required to translate these promising preclinical findings into clinical applications. Future studies should focus on the long-term safety profile of ACAT-1 inhibition, optimizing drug delivery (especially across the blood-brain barrier), and conducting clinical trials to validate its efficacy in human diseases.[9]

References

- 1. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ACAT1 as a Therapeutic Target and its Genetic Relationship with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice [pubmed.ncbi.nlm.nih.gov]

- 11. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IC50 Calculator | AAT Bioquest [aatbio.com]

- 17. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]

K-604: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent and Selective ACAT-1 Inhibitor

Abstract

K-604 is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), an enzyme implicated in the pathophysiology of various diseases, including atherosclerosis and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and bioassays are presented, alongside a summary of its pharmacokinetic profile. Furthermore, this guide elucidates the key signaling pathways influenced by the inhibition of ACAT-1 by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 2-[4-[2-(1H-Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]acetamide dihydrochloride, is a complex heterocyclic molecule.[1] Its chemical structure is characterized by a benzimidazole moiety linked via a thioethylpiperazine group to an N-pyridinylacetamide core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[4-[2-(1H-Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]acetamide dihydrochloride | [1] |

| CAS Number | 217094-32-1 (dihydrochloride); 561023-90-3 (free base) | [1][2] |

| Empirical Formula | C₂₃H₃₀N₆OS₃ · 2HCl | [1] |

| Molecular Weight | 575.64 g/mol | [1] |

| SMILES | O=C(NC1=C(SC)C=C(C)N=C1SC)CN2CCN(CCSC3=NC4=CC=CC=C4N3)CC2.[H]Cl.[H]Cl | [2] |

| Appearance | White to beige solid | |

| Solubility | Aqueous (acidic): 19 mg/mL (pH 1.2) | [3] |

| Aqueous (neutral): 0.05 mg/mL (pH 6.8) | [3] | |

| DMSO: ≥10 mg/mL | ||

| Storage | Store at 2-8°C, desiccated |

Biological Activity and Pharmacokinetics

This compound is a highly selective inhibitor of human ACAT-1 over ACAT-2, demonstrating competitive inhibition with respect to the acyl-CoA substrate.[4][5] This selectivity is a key attribute, as ACAT-1 and ACAT-2 have distinct physiological roles.

Table 2: In Vitro Bioactivity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| IC₅₀ (ACAT-1) | 0.45 ± 0.06 µM | Human | [4] |

| IC₅₀ (ACAT-2) | 102.85 µM | Human | [4] |

| Selectivity (ACAT-1/ACAT-2) | 229-fold | Human | [4] |

| Kᵢ (vs. Oleoyl-CoA) | 0.378 µM | Human ACAT-1 | [4][5] |

| IC₅₀ (Cholesterol Esterification) | 68.0 nM | Human Macrophages | [4][5] |

Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable, though it exhibits poor permeability across the blood-brain barrier.[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Parameter | Value | Reference |

| Dose | 6 mg/kg | [3] |

| Cₘₐₓ (Plasma) | 6.2 ng/mL | [3] |

| Tₘₐₓ (Plasma) | 15 min | [3] |

| AUC (Plasma) | 197.5 ng·min/mL | |

| Cₘₐₓ (Cerebrum) | 0.8 ng/g | [3] |

| Tₘₐₓ (Cerebrum) | 15 min | [3] |

| AUC (Cerebrum) | 8.9 ng·min/g | [3] |

Signaling Pathways

ACAT-1 plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. Inhibition of ACAT-1 by this compound can modulate several downstream signaling pathways.

In some cancer models, inhibition of ACAT-1 has been shown to suppress the AKT/GSK3β/c-Myc signaling pathway, leading to reduced cell proliferation and metastasis.

Furthermore, the expression of ACAT-1 is regulated by insulin through the ERK, p38MAPK, and JNK signaling pathways.[2] While this compound directly inhibits ACAT-1 activity, understanding the upstream regulation of ACAT-1 expression provides a broader context for its therapeutic application.

Experimental Protocols

The following protocols are based on the methods described in the primary literature detailing the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the final key step being the coupling of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide with 1H-benzo[d]imidazole-2-thiol.

Detailed Protocol:

-

To a solution of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF), add 1H-benzo[d]imidazole-2-thiol (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the free base of this compound.

-

To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethyl acetate) and treat with a solution of hydrogen chloride in the same solvent.

-

Collect the resulting precipitate by filtration and dry under vacuum to yield this compound dihydrochloride.

ACAT-1 Inhibition Assay

The inhibitory activity of this compound on ACAT-1 can be determined using a microsomal fraction from cells overexpressing human ACAT-1.

Protocol:

-

Prepare a reaction mixture containing microsomal protein, bovine serum albumin, and the test compound (this compound) in a suitable buffer (e.g., Tris-HCl).

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubate the reaction at 37 °C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a mixture of isopropanol and heptane.

-

Extract the formed cholesteryl [¹⁴C]oleate with heptane.

-

Quantify the radioactivity in the heptane layer using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ACAT-1 with demonstrated in vitro and in vivo activity. Its distinct chemical structure and favorable pharmacokinetic properties in preclinical models make it a valuable tool for studying the role of ACAT-1 in various diseases. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other ACAT-1 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [this compound], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

K-604 CAS number and molecular weight

An In-depth Technical Guide to K-604: A Selective ACAT-1 Inhibitor

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1). This guide details its chemical properties, mechanism of action, key experimental findings, and its role in relevant signaling pathways.

Core Compound Identification

This compound is identified by several CAS numbers and molecular weights, which typically vary based on its salt form. The most commonly cited form is the dihydrochloride salt.

| Identifier | Value | Source |

| IUPAC Name | 2-[4-[2-(Benzimidazol-2-ylthio)ethyl]piperazin-1yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide dihydrochloride | [1] |

| Synonyms | K604, this compound HCl, this compound Hydrochloride | [1][2] |

| CAS Number | 217094-32-1 (Dihydrochloride) | [1][2][3][4][5] |

| 561023-90-3 (Free Base) | [2][6] | |

| Molecular Formula | C₂₃H₃₀N₆OS₃ · 2HCl (Dihydrochloride) | [1] |

| C₂₃H₃₀N₆OS₃ · 4HCl (Tetrahydrochloride) | [7][8] | |

| Molecular Weight | 575.64 g/mol (Dihydrochloride) | [1][5] |

| 648.6 g/mol (Tetrahydrochloride) | [7][8] |

Mechanism of Action and In Vitro Efficacy

This compound is a highly selective inhibitor of ACAT-1, an intracellular enzyme responsible for the esterification of cholesterol. By blocking this process, this compound has demonstrated significant effects in various cellular models, particularly in macrophages and neuronal cells.

Quantitative Efficacy Data

The inhibitory activity and selectivity of this compound have been quantified in several studies.

| Parameter | Value | Cell/Enzyme System | Source |

| IC₅₀ (ACAT-1) | 0.45 µM | Human ACAT-1 | [3][8][9] |

| IC₅₀ (ACAT-2) | 102.85 µM | Human ACAT-2 | [3][8][9] |

| Selectivity Index | 229-fold (ACAT-1 vs. ACAT-2) | Human ACAT enzymes | [3][9] |

| Kᵢ Value | 0.378 µM | Competitive with Oleoyl-CoA | [3][9] |

| IC₅₀ (Cholesterol Esterification) | 68.0 nM | Human Monocyte-Derived Macrophages | [3][8][9] |

| IC₅₀ (Macrophage Foam Cell Formation) | 26.0 nM | J774 Macrophages | [8] |

Signaling Pathways

This compound's inhibition of ACAT-1 has been shown to modulate critical cellular signaling pathways, including those involved in cell proliferation and autophagy.

1. Downregulation of Pro-Proliferative Pathways in Glioblastoma:

In U251-MG glioblastoma cells, the inhibition of ACAT-1 by this compound leads to a reduction in the phosphorylation, and thus the activity, of Akt and Extracellular Signal-Regulated Kinase (ERK1/2).[10][11][12] This suggests that ACAT-1 activity is upstream and supportive of these key cancer cell proliferation and survival pathways.

2. Induction of Autophagy:

In neuronal cells, this compound treatment has been observed to induce autophagy.[3][8] This is evidenced by an increase in the ratio of LC3-II to LC3-I, a key marker of autophagosome formation, and a decrease in the levels of p62, a protein that is degraded during the autophagic process.

Experimental Protocols Overview

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in key this compound studies can be summarized.

In Vitro ACAT Inhibition Assay

-

Objective: To determine the IC₅₀ values of this compound against human ACAT-1 and ACAT-2.

-

Methodology:

-

Human ACAT-1 and ACAT-2 enzymes are typically expressed in and prepared from insect cells (e.g., Sf9) or CHO cells.

-

The enzyme preparation is incubated with a cholesterol substrate and a radiolabeled acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA) in the presence of varying concentrations of this compound.

-

The reaction produces radiolabeled cholesteryl esters, which are separated from the unreacted substrate using thin-layer chromatography (TLC).

-

The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter or phosphorimager.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration.[3][9]

-

Cellular Cholesterol Esterification Assay

-

Objective: To measure the effect of this compound on cholesterol esterification within living cells, such as human monocyte-derived macrophages.

-

Methodology:

-

Macrophages are cultured and incubated with acetylated low-density lipoprotein (AcLDL) to load the cells with cholesterol.

-

Cells are then treated with various concentrations of this compound.

-

A pulse of radiolabeled oleic acid complexed to bovine serum albumin (BSA) is added to the culture medium.

-

After incubation, cellular lipids are extracted using a solvent like hexane/isopropanol.

-

The lipid extract is separated by TLC to isolate cholesteryl esters.

-

The amount of radiolabeled oleic acid incorporated into cholesteryl esters is measured to determine the rate of esterification and calculate the IC₅₀.[3][9]

-

Glioblastoma Cell Proliferation (MTT) Assay

-

Objective: To assess the impact of this compound on the viability and proliferation of glioblastoma cell lines (e.g., U251-MG).

-

Methodology:

-

Glioblastoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).

-

Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

The formazan is solubilized with a solvent (e.g., DMSO or a specialized solubilizing solution).

-

The absorbance of the resulting purple solution is measured with a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.[11]

-

Western Blotting for Signaling Proteins

-

Objective: To detect changes in the levels and activation (phosphorylation) of proteins like Akt, ERK, LC3, and p62 following this compound treatment.

-

Methodology:

-

Cells (e.g., N2a neuroblastoma or U251-MG glioblastoma) are treated with this compound for a designated time.

-

Cells are lysed to extract total proteins. Protein concentration is determined using a method like the BCA assay.

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-LC3, anti-p62).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or by a digital imager, revealing bands corresponding to the target proteins. The intensity of the bands is quantified to measure protein levels.[3][10]

-

References

- 1. This compound ≥98% (HPLC) | 217094-32-1 [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aobious.com [aobious.com]

- 6. This compound is a selective ACAT-1 inhibitor [otavachemicals.com]

- 7. This compound (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. K604, a specific acyl‑CoA:cholesterol acyltransferase 1 inhibitor, suppresses proliferation of U251‑MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The ACAT-1 Inhibitor K-604: A Deep Dive into its In Vitro Effects on Macrophage Foam Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of K-604, a potent and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), on macrophage foam cells. Foam cell formation, a critical event in the pathogenesis of atherosclerosis, involves the unregulated accumulation of cholesteryl esters within macrophages. By targeting ACAT-1, the primary enzyme responsible for cholesterol esterification in these cells, this compound presents a promising therapeutic strategy to mitigate atherosclerosis. This document details the mechanism of action of this compound, its quantitative effects on lipid metabolism, and the experimental protocols to evaluate these effects.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the enzymatic activity of ACAT-1. This inhibition is competitive with respect to the substrate oleoyl-coenzyme A[1][2]. By blocking the esterification of free cholesterol into cholesteryl esters, this compound prevents the accumulation of these lipids within macrophages, a key step in the transformation of macrophages into foam cells[1][2]. The reduction in intracellular cholesteryl ester stores is believed to trigger subsequent cellular responses, including the enhancement of cholesterol efflux pathways.

Quantitative Effects of this compound on Macrophage Foam Cells

The in vitro efficacy of this compound has been quantified across several key parameters of macrophage lipid metabolism. These findings are summarized in the tables below.

Table 1: Inhibitory Potency of this compound

| Parameter | Target | Cell Type/System | IC50 / Kᵢ Value | Reference |

| IC50 | Human ACAT-1 | --- | 0.45 µmol/L | [1][2] |

| IC50 | Human ACAT-2 | --- | 102.85 µmol/L | [1][2] |

| IC50 | Cholesterol Esterification | Human monocyte-derived macrophages | 68.0 nmol/L | [1][2] |

| Kᵢ | ACAT-1 (competitive with oleoyl-CoA) | --- | 0.378 µmol/L | [1][2] |

Table 2: Effects of this compound on Cholesterol Metabolism in Macrophages

| Effect | Cell Type | Conditions | Result | Reference |

| Cholesterol Efflux | THP-1 macrophages | Efflux to HDL₃ or apolipoprotein A-I | Enhanced | [1][2] |

| Cholesteryl Ester Content | Alveolar macrophages (from a lung injury model) | In vivo treatment with this compound | Reduced | [3] |

| Free Cholesterol Content | Alveolar macrophages (from a lung injury model) | In vivo treatment with this compound | Reduced | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro effects of this compound on macrophage foam cells.

In Vitro Macrophage Foam Cell Formation

Objective: To generate macrophage-derived foam cells by loading them with oxidized low-density lipoprotein (ox-LDL).

Materials:

-

Macrophage cell line (e.g., THP-1 or primary macrophages)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Phorbol-12-myristate-13-acetate (PMA) for THP-1 differentiation

-

Human low-density lipoprotein (LDL)

-

Copper sulfate (CuSO₄)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing

Procedure:

-

Macrophage Differentiation (for THP-1 cells):

-

Plate THP-1 monocytes in culture dishes at a suitable density.

-

Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

-

-

Preparation of Oxidized LDL (ox-LDL):

-

Dialyze human LDL against PBS to remove EDTA.

-

Incubate the LDL solution with CuSO₄ (e.g., 5-10 µM) at 37°C for 18-24 hours.

-

Stop the oxidation by adding EDTA.

-

Dialyze the ox-LDL extensively against PBS to remove CuSO₄ and EDTA.

-

Sterilize the ox-LDL solution by filtration (0.22 µm filter).

-

-

Foam Cell Induction:

-

Incubate the differentiated macrophages with ox-LDL (e.g., 50-100 µg/mL) in serum-free medium for 24-48 hours.

-

Control cells should be incubated with medium alone.

-

Oil Red O Staining for Lipid Accumulation

Objective: To visualize and semi-quantify the accumulation of neutral lipids (cholesteryl esters and triglycerides) in macrophage foam cells.

Materials:

-

Oil Red O stock solution (e.g., 0.5% in isopropanol)

-

60% Isopropanol

-

Formalin (10%) or Paraformaldehyde (4%) for fixation

-

Hematoxylin for counterstaining

-

PBS

-

Microscope

Procedure:

-

Cell Fixation:

-

After foam cell induction, wash the cells gently with PBS.

-

Fix the cells with 10% formalin for at least 15 minutes at room temperature.

-

-

Staining:

-

Wash the fixed cells with distilled water.

-

Incubate the cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add freshly prepared and filtered Oil Red O working solution (e.g., 6 parts stock to 4 parts water).

-

Incubate for 15-30 minutes at room temperature.

-

-

Washing and Counterstaining:

-

Wash the cells with 60% isopropanol to remove excess stain.

-

Wash with distilled water.

-

Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with tap water until the water runs clear.

-

-

Visualization:

-

Add PBS or mounting medium to the wells.

-

Visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.

-

Cholesterol Efflux Assay

Objective: To quantify the movement of cholesterol from macrophage foam cells to extracellular acceptors, such as high-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I).

Materials:

-

Macrophage foam cells

-

[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

-

Serum-free cell culture medium

-

Bovine serum albumin (BSA)

-

Cholesterol acceptors (e.g., HDL, apoA-I)

-

Scintillation counter or fluorescence plate reader

-

Cell lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Labeling of Cellular Cholesterol:

-

Incubate macrophages with medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an ACAT inhibitor (to prevent esterification of the label) for 24 hours to label the cellular free cholesterol pool. Alternatively, foam cells can be generated in the presence of labeled ox-LDL.

-

-

Equilibration:

-

Wash the cells with PBS to remove excess radiolabel.

-

Incubate the cells in serum-free medium containing BSA (e.g., 0.2%) for 18-24 hours to allow for equilibration of the labeled cholesterol within the cell.

-

-

Efflux:

-

Wash the cells with serum-free medium.

-

Incubate the cells with serum-free medium containing the cholesterol acceptor of interest (e.g., HDL at 50 µg/mL) for a defined period (e.g., 4-24 hours). A control group with no acceptor should be included to measure basal efflux.

-

-

Quantification:

-

After the efflux period, collect the medium.

-

Lyse the cells with lysis buffer.

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

-

ACAT Activity Assay

Objective: To measure the enzymatic activity of ACAT in cell lysates.

Materials:

-

Macrophage cell lysate

-

[¹⁴C]-Oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Cell Lysate Preparation:

-

Homogenize macrophage cells in a suitable buffer.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the cell lysate with the reaction buffer containing BSA and [¹⁴C]-Oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding lipid extraction solvents.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (upper) phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the plate in a suitable solvent system to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the spot corresponding to cholesteryl ester into a scintillation vial and measure the radioactivity.

-

-

Calculation:

-

Calculate the amount of cholesteryl ester formed based on the specific activity of the [¹⁴C]-Oleoyl-CoA and normalize it to the protein concentration of the cell lysate and the incubation time.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for evaluating the in vitro effects of this compound on macrophage foam cells.

Signaling Pathway of this compound Action in Macrophage Foam Cells

Caption: this compound inhibits ACAT-1, reducing cholesteryl ester formation and promoting cholesterol efflux.

References

- 1. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intratracheal Administration of Acyl Coenzyme A Acyltransferase-1 Inhibitor this compound Reduces Pulmonary Inflammation Following Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

K-604's Role in Cholesterol Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-604 is a potent and highly selective small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), a key intracellular enzyme responsible for the esterification of cholesterol. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT-1 plays a crucial role in cellular cholesterol homeostasis, foam cell formation in atherosclerosis, and the proliferation of certain cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cholesterol esterification, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to this compound and Cholesterol Esterification

Cholesterol esterification is a fundamental cellular process for storing excess cholesterol, thereby preventing the cytotoxic effects of free cholesterol accumulation. This process is primarily catalyzed by two isoforms of the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT). ACAT-1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain, while ACAT-2 is predominantly found in the intestine and liver.

In the context of atherosclerosis, ACAT-1 in macrophages is responsible for the accumulation of cholesteryl esters, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques.[1][2] Therefore, selective inhibition of ACAT-1 has been a significant focus of therapeutic research for cardiovascular diseases. Furthermore, altered cholesterol metabolism and increased cholesterol esterification have been implicated in the pathology of neurodegenerative diseases like Alzheimer's and the proliferation of certain cancers, such as glioblastoma.[3][4]

This compound, with the chemical name 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, is a potent and selective inhibitor of ACAT-1.[1][3] Its high selectivity for ACAT-1 over ACAT-2 makes it a valuable tool for dissecting the specific roles of ACAT-1 in various physiological and pathological processes and a promising candidate for therapeutic development.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the inhibitory potency and cellular effects of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 | Ki | Inhibition Type | Reference |

| Human ACAT-1 | 0.45 ± 0.06 µM | 0.378 µM | Competitive with oleoyl-CoA | [1][5] |

| Human ACAT-2 | 102.85 µM | Not Reported | - | [1][5] |

Table 2: Cellular Effects of this compound

| Cell Type | Assay | IC50 | Effect | Reference |

| Human monocyte-derived macrophages | Cholesterol Esterification | 68.0 nM | Inhibition of cholesterol esterification | [1][6] |

| THP-1 macrophages | Cholesterol Efflux | Not Applicable | Enhanced efflux to HDL3 and apolipoprotein A-I | [1] |

| U251-MG glioblastoma cells | Proliferation | Not Reported | Suppression of cell proliferation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ACAT-1 Enzyme Inhibition Assay (Microsomal Fraction)

This assay determines the in vitro inhibitory activity of this compound on ACAT-1 enzyme sourced from microsomal fractions of cells overexpressing the enzyme.

Materials:

-

Microsomal fractions from cells overexpressing human ACAT-1

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

Acetone

-

[1-14C]Oleoyl-CoA

-

This compound (dissolved in DMSO)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent: hexane/diethyl ether/acetic acid (80:20:1, v/v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare a cholesterol/BSA substrate solution by dissolving cholesterol in a small volume of acetone and then adding it to the potassium phosphate buffer containing BSA with vigorous vortexing.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the ACAT-1 containing microsomes, potassium phosphate buffer, and varying concentrations of this compound (or vehicle control, DMSO). Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the cholesterol/BSA substrate solution and [1-14C]Oleoyl-CoA to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly to ensure complete mixing and extraction of lipids. Centrifuge to separate the organic and aqueous phases.

-

TLC Analysis: Carefully collect the lower organic phase and evaporate it to dryness under a stream of nitrogen. Re-dissolve the lipid extract in a small volume of chloroform and spot it onto a silica gel TLC plate.

-

Chromatography: Develop the TLC plate in a chamber containing the hexane/diethyl ether/acetic acid solvent system until the solvent front is approximately 1 cm from the top of the plate.

-

Visualization and Quantification: Visualize the separated lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [14C]cholesteryl oleate formed in each reaction. Determine the percent inhibition of ACAT-1 activity by this compound at each concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Cholesterol Esterification Assay

This cell-based assay measures the effect of this compound on the rate of cholesterol esterification in intact cells, such as human monocyte-derived macrophages or THP-1 macrophages.

Materials:

-

Human monocyte-derived macrophages or THP-1 cells

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

This compound (dissolved in DMSO)

-

[1-14C]Oleate complexed to BSA

-

Phosphate-buffered saline (PBS)

-

Hexane/isopropanol (3:2, v/v)

-

TLC plates and solvent system (as in 3.1)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. For human monocyte-derived macrophages, isolate monocytes from peripheral blood and differentiate them using standard protocols.

-

Inhibitor Treatment: Pre-incubate the differentiated macrophages with varying concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C.

-

Radiolabeling: Add the [1-14C]oleate-BSA complex to each well and incubate for 2-4 hours at 37°C to allow for the incorporation of the radiolabeled fatty acid into cholesteryl esters.

-

Cell Lysis and Lipid Extraction: Wash the cells three times with ice-cold PBS to remove excess radiolabel. Lyse the cells and extract the lipids by adding hexane/isopropanol (3:2, v/v) to each well. Scrape the cells and transfer the lysate to a glass tube.

-

Phase Separation: Add water to the lipid extract, vortex, and centrifuge to separate the organic and aqueous phases.

-

TLC Analysis and Quantification: Collect the upper organic phase, evaporate to dryness, and proceed with TLC analysis and quantification of [14C]cholesteryl oleate as described in the ACAT-1 Enzyme Inhibition Assay protocol (steps 6-8).

-

Data Analysis: Determine the amount of [14C]cholesteryl oleate formed in the cells at each this compound concentration. Calculate the percent inhibition of cholesterol esterification and determine the IC50 value.

Cholesterol Efflux Assay

This assay measures the ability of this compound to enhance the removal of cholesterol from macrophages, a key process in preventing foam cell formation.

Materials:

-

Differentiated THP-1 macrophages

-

Cell culture medium (RPMI-1640)

-

[3H]Cholesterol

-

This compound (dissolved in DMSO)

-

Cholesterol acceptors: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)

-

Serum-free medium

-

Scintillation cocktail and counter

Procedure:

-

Cell Plating and Labeling: Plate differentiated THP-1 macrophages in 12-well plates. Label the cellular cholesterol by incubating the cells with [3H]cholesterol in serum-containing medium for 24-48 hours.

-

Equilibration: After labeling, wash the cells with PBS and incubate them in serum-free medium for 18-24 hours to allow the [3H]cholesterol to equilibrate within the cellular cholesterol pools. During this step, cells can be treated with this compound.

-

Efflux Induction: After equilibration, wash the cells again and incubate them with serum-free medium containing the cholesterol acceptor (ApoA-I or HDL) and this compound for a defined period (e.g., 4-6 hours). Include a control with no acceptor to measure basal efflux.

-

Sample Collection: After the efflux period, collect the medium from each well. Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in an aliquot of the collected medium and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)] x 100. Compare the efflux in this compound treated cells to the vehicle-treated control to determine the effect of the inhibitor.

Signaling Pathways Modulated by this compound

This compound's inhibition of ACAT-1 has significant downstream effects on cellular signaling pathways, particularly those involved in cell proliferation and cholesterol homeostasis.

Inhibition of Akt/ERK Signaling in Glioblastoma

In glioblastoma cells, which often exhibit high levels of cholesterol esterification, this compound has been shown to suppress cell proliferation.[4] This effect is associated with the downregulation of the pro-survival Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways. The accumulation of free cholesterol resulting from ACAT-1 inhibition is thought to trigger cellular stress responses that lead to the inactivation of these key oncogenic pathways.

Caption: this compound inhibits ACAT-1, leading to cellular stress and downregulation of Akt and ERK pathways.

Modulation of SREBP Signaling

The Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. The activity of SREBPs is tightly regulated by the level of free cholesterol in the endoplasmic reticulum (ER). By inhibiting the conversion of free cholesterol to cholesteryl esters, this compound is expected to increase the pool of free cholesterol in the ER. This, in turn, would lead to the suppression of SREBP processing and activation, thereby downregulating the expression of lipogenic genes. This represents a key feedback mechanism by which this compound can impact overall cellular lipid metabolism.

Caption: this compound's inhibition of ACAT-1 increases ER cholesterol, suppressing SREBP activation.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

ACAT-1 Enzyme Inhibition Assay Workflow

Caption: Workflow for determining the in vitro inhibitory activity of this compound on ACAT-1.

Cellular Cholesterol Esterification Assay Workflow

Caption: Workflow for measuring the effect of this compound on cholesterol esterification in intact cells.

Cholesterol Efflux Assay Workflow

Caption: Workflow for assessing the impact of this compound on cholesterol efflux from macrophages.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of ACAT-1 in cellular biology and disease. Its ability to potently inhibit cholesterol esterification provides a means to modulate cellular cholesterol homeostasis and study the downstream consequences on signaling pathways and cellular functions. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of ACAT-1 inhibition and the specific mechanisms of action of compounds like this compound. As our understanding of the intricate links between cholesterol metabolism and various diseases continues to grow, selective inhibitors such as this compound will remain invaluable assets for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cholesterol Efflux Capacity of Apolipoprotein A-I Varies with the Extent of Differentiation and Foam Cell Formation of THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Therapeutic Potential of K-604

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-604 is a potent and highly selective small molecule inhibitor of Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1), an intracellular enzyme responsible for the esterification of cholesterol. By preventing the conversion of free cholesterol to cholesteryl esters, this compound modulates cellular cholesterol homeostasis, a mechanism with significant therapeutic implications in a range of pathologies. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its applications in atherosclerosis, glioblastoma, and neurodegenerative diseases. Detailed experimental protocols, quantitative data summaries, and elucidated signaling pathways are presented to facilitate further research and development of this promising compound.

Introduction

Acyl-CoA:cholesterol O-acyltransferase 1 (ACAT-1) is a key enzyme in cellular cholesterol metabolism, catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is crucial for the storage of excess cholesterol in lipid droplets. In several disease states, the dysregulation of cholesterol metabolism and the accumulation of cholesteryl esters are central to the pathophysiology. This compound has emerged as a promising therapeutic agent due to its high selectivity for ACAT-1 over its isoform, ACAT-2. This selectivity allows for targeted inhibition of cholesterol esterification in peripheral tissues and the brain, without significantly impacting the cholesterol absorption and lipoprotein assembly functions of ACAT-2 in the intestine and liver.

Preclinical studies have demonstrated the potential of this compound in several therapeutic areas:

-

Atherosclerosis: By inhibiting ACAT-1 in macrophages within atherosclerotic plaques, this compound prevents the formation of foam cells, a hallmark of atherosclerosis. This leads to a reduction in plaque size and a more stable plaque phenotype.

-

Glioblastoma: In glioblastoma cells, which exhibit high levels of ACAT-1 expression and cholesterol ester accumulation, this compound has been shown to suppress cell proliferation by downregulating key survival signaling pathways.

-

Alzheimer's Disease: ACAT-1 inhibition has been linked to reduced amyloid-beta (Aβ) production and enhanced clearance, suggesting a potential role for this compound in the treatment of Alzheimer's disease.

This guide will delve into the technical details of the research conducted on this compound, providing a valuable resource for scientists and researchers in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | Human ACAT-1 | 0.45 µM | [1] |

| IC50 | Human ACAT-2 | 102.85 µM | [1] |

| Selectivity (ACAT-2/ACAT-1) | - | 229-fold | [1] |

| Ki (competitive with oleoyl-CoA) | Human ACAT-1 | 0.378 µM | [1] |

| IC50 (Cholesterol Esterification) | Human monocyte-derived macrophages | 68.0 nM | [1] |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Administration Route | Dose | Cmax (Plasma) | AUC (Plasma) | Cmax (Cerebrum) | AUC (Cerebrum) | Reference |

| Oral | 6 mg/kg | 6.2 ng/mL | 197.5 ng·min/mL | 0.8 ng/g | 8.9 ng·min/g | [2] |

| Intranasal (0.01 N HCl) | 32.4 µ g/mouse | 146 ng/mL | 2989 ng·min/mL | 21 ng/g | 367 ng·min/g | [2] |

| Intranasal (Hydroxycarboxylic Acid Solution) | 108 µ g/mouse | 283 ng/mL | 9891 ng·min/mL | 47 ng/g | 772 ng·min/g | [2] |

Table 3: Preclinical Efficacy of this compound

| Disease Model | Animal Model | This compound Dose | Key Findings | Reference |

| Atherosclerosis | Fat-fed F1B Hamsters | ≥1 mg/kg/day (oral) | Suppressed fatty streak lesions without affecting plasma cholesterol levels. | [1] |

| Atherosclerosis | ApoE-knockout Mice | 60 mg/kg/day (oral) | Reduced macrophage-positive area and increased collagen-positive area in plaques. | [3] |

| Glioblastoma | U251-MG cell proliferation assay | - | Suppressed proliferation of U251-MG cells. | |

| Alzheimer's Disease Model | Intranasal administration in mice | 7 days | Markedly decreased cholesteryl ester levels in the brain. | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

ACAT Inhibition Assay

This protocol is used to determine the in vitro inhibitory activity of this compound against human ACAT-1 and ACAT-2.

Methodology:

-

Enzyme Source: Microsomes from CHO cells stably expressing either human ACAT-1 or ACAT-2.

-

Substrate: [1-14C]Oleoyl-coenzyme A.

-

Assay Buffer: Prepare a suitable buffer containing bovine serum albumin (BSA) and cholesterol.

-

Incubation:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in the assay buffer.

-

Initiate the reaction by adding [1-14C]Oleoyl-coenzyme A.

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a mixture of isopropanol and heptane.

-

Add heptane and water to separate the phases.

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

-

Quantification:

-

Transfer an aliquot of the upper heptane layer (containing the formed cholesteryl [14C]oleate) to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cholesterol Esterification Inhibition Assay in Macrophages

This assay measures the ability of this compound to inhibit cholesterol esterification in a cellular context.

Methodology:

-

Cell Culture: Culture human monocyte-derived macrophages or a suitable macrophage cell line (e.g., THP-1).

-

Radiolabeling:

-

Incubate the cells with [3H]oleic acid complexed to BSA in the culture medium for a specified period to allow for its incorporation into cellular lipids.

-

-

Treatment:

-

Wash the cells to remove excess radiolabel.

-

Incubate the cells with varying concentrations of this compound (or vehicle control) in the presence of an acetylated low-density lipoprotein (acLDL) to stimulate cholesterol esterification.

-

-

Lipid Extraction:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells and extract the total lipids using a chloroform/methanol mixture.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extracts onto a silica gel TLC plate.

-

Develop the plate using a solvent system that separates cholesteryl esters from other lipids (e.g., heptane/isopropyl ether/acetic acid).

-

Include standards for cholesteryl oleate to identify the corresponding band.

-

-

Quantification:

-

Excise the silica gel corresponding to the cholesteryl ester band.

-

Measure the radioactivity in the excised gel using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration.

-

Determine the IC50 value.

-

Cholesterol Efflux Assay

This protocol assesses the effect of this compound on the efflux of cholesterol from macrophages to an acceptor molecule.

Methodology:

-

Cell Culture and Labeling:

-

Culture THP-1 macrophages (or other suitable macrophage cell line) in multi-well plates.

-

Label the cells with [3H]cholesterol by incubating them in a medium containing the radiolabel for 24-48 hours.

-

-

Equilibration:

-

Wash the cells and incubate them in a serum-free medium for a period to allow for the equilibration of the radiolabeled cholesterol within the cellular pools.

-

-

Treatment and Efflux:

-

Incubate the cells with varying concentrations of this compound.

-

Initiate the efflux by adding a medium containing a cholesterol acceptor, such as high-density lipoprotein (HDL3) or apolipoprotein A-I (apoA-I).

-

Incubate for a specified time (e.g., 4-24 hours).

-

-

Sample Collection and Quantification:

-

Collect the culture medium (containing the effluxed cholesterol).

-

Lyse the cells to determine the amount of cholesterol remaining in the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) * 100.

-

Compare the efflux in this compound treated cells to control cells.

-

Western Blotting for Akt and ERK Phosphorylation

This method is used to analyze the effect of this compound on the activation of the Akt and ERK signaling pathways in glioblastoma cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture U251-MG glioblastoma cells.

-

Treat the cells with this compound at various concentrations and for different time points.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Atherosclerosis

In the context of atherosclerosis, this compound's primary mechanism of action is the inhibition of ACAT-1 in macrophages. This leads to a reduction in the formation of cholesteryl esters and, consequently, the prevention of foam cell formation. The resulting increase in intracellular free cholesterol can promote cholesterol efflux to HDL and apoA-I, further contributing to the anti-atherosclerotic effect.

Caption: this compound inhibits ACAT-1 in macrophages, preventing foam cell formation.

This compound Mechanism of Action in Glioblastoma

In glioblastoma cells, this compound-mediated inhibition of ACAT-1 leads to a decrease in cholesteryl ester levels. This alteration in cholesterol metabolism has been shown to downregulate the phosphorylation and activation of the pro-survival kinases Akt and ERK, ultimately leading to the suppression of tumor cell proliferation.

References

- 1. A selective ACAT-1 inhibitor, this compound, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain Targeting of Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor this compound via the Intranasal Route Using a Hydroxycarboxylic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective ACAT-1 inhibitor, this compound, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

K-604: A Novel ACAT-1 Inhibitor Enhancing Amyloid-Beta Clearance for Alzheimer's Disease Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary